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Compound of Interest

Compound Name: ABT-072 potassium trihydrate

Cat. No.: B15564757 Get Quote

This guide provides a comparative analysis of the pharmacokinetic properties of ABT-072, a

potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, and its

developmental analogs. The information is intended for researchers, scientists, and drug

development professionals interested in the preclinical and clinical behavior of this class of

antiviral compounds.

ABT-072 was identified through a medicinal chemistry program aimed at improving the

properties of an initial lead compound, referred to as inhibitor 1. A key modification involved

replacing an amide linker in inhibitor 1 with a trans-olefin to yield a stilbene analog, which

demonstrated significantly improved pharmacokinetic properties in preclinical species. Further

optimization, including the replacement of a dihydrouracil moiety with an N-linked uracil, led to

the discovery of ABT-072, which exhibited further enhancements in its pharmacokinetic profile,

including lower plasma clearance and higher oral bioavailability.[1][2]

Quantitative Pharmacokinetic Data
While direct comparative preclinical pharmacokinetic data for ABT-072 and its analogs in a

tabular format is not publicly available, human pharmacokinetic data from a single ascending

dose study in healthy volunteers showcases the clinical profile of ABT-072.

Table 1: Human Pharmacokinetic Parameters of ABT-072 Following Single Oral Doses
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Dose (mg) Cmax (ng/mL) Tmax (h)
AUCinf
(ng·h/mL)

t1/2 (h)

80 330 ± 90 6.0 (4.0-8.0) 4110 ± 1140 18.5 ± 3.4

160 680 ± 210 6.0 (4.0-8.0) 8560 ± 2450 18.9 ± 3.1

320 1400 ± 450 6.0 (4.0-12.0) 18300 ± 5400 20.3 ± 3.6

Data are presented as mean ± standard deviation for Cmax, AUCinf, and t1/2. Tmax is

presented as median (range).

Preclinical Pharmacokinetic Characteristics
Preclinical evaluation of ABT-072 was conducted in multiple species, including rats, dogs, and

monkeys, to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

These studies were crucial in selecting ABT-072 for clinical development.

Oral Bioavailability and Clearance
Inhibitor 1 (Lead Compound): This initial compound suffered from poor pharmacokinetic

properties, which prompted further medicinal chemistry efforts.

Stilbene Analog: The replacement of the amide linker in inhibitor 1 with a trans-olefin resulted

in a stilbene analog with markedly improved permeability and solubility, leading to "much

better pharmacokinetic properties in preclinical species".[1]

ABT-072: This final compound demonstrated "further improved pharmacokinetic properties,

lower plasma clearance and higher oral bioavailability" compared to the stilbene analog.[1][2]

Preclinical studies indicated that ABT-072 has excellent pharmacokinetic properties in rats

and dogs.

Experimental Protocols
Below is a representative experimental protocol for determining the oral bioavailability of an

HCV NS5B polymerase inhibitor in a preclinical rodent model, based on common practices in

the field.
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Protocol: Oral Bioavailability Study in Rats
1. Animals:

Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are used.

Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ±

10% humidity) with ad libitum access to food and water.

Animals are fasted overnight before dosing.

2. Drug Formulation and Administration:

The test compound (e.g., ABT-072 or analog) is formulated in a suitable vehicle (e.g., a

mixture of polyethylene glycol 400, ethanol, and water).

For oral administration, the compound is administered via oral gavage at a specific dose

(e.g., 10 mg/kg).

For intravenous administration (to determine absolute bioavailability), the compound is

administered as a bolus injection into the tail vein at a lower dose (e.g., 1 mg/kg).

3. Blood Sampling:

Serial blood samples (approximately 0.2 mL) are collected from the tail vein or jugular vein at

predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-

dose).

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at

-80°C until analysis.

4. Bioanalytical Method:

Plasma concentrations of the test compound are determined using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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The method should be sensitive and specific for the parent drug and any major metabolites.

5. Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated using non-compartmental analysis software

(e.g., Phoenix WinNonlin).

Parameters calculated include: maximum plasma concentration (Cmax), time to reach

maximum concentration (Tmax), area under the plasma concentration-time curve from time

zero to the last measurable concentration (AUC0-t), area under the plasma concentration-

time curve extrapolated to infinity (AUC0-inf), and terminal half-life (t1/2).

Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv /

Doseoral) × 100.

Visualizations
Mechanism of Action
ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase. It binds to an allosteric

site on the enzyme, inducing a conformational change that ultimately inhibits the polymerase's

RNA-dependent RNA polymerase activity, thereby halting viral replication.
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Caption: Mechanism of action of ABT-072 as a non-nucleoside inhibitor of HCV NS5B

polymerase.

Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
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Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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